2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16302656
InChI: InChI=1S/C23H23N5O2S/c1-16(2)17-5-7-19(8-6-17)25-21(29)15-31-23-27-26-22(18-9-11-24-12-10-18)28(23)14-20-4-3-13-30-20/h3-13,16H,14-15H2,1-2H3,(H,25,29)
SMILES:
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.5 g/mol

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC16302656

Molecular Formula: C23H23N5O2S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide -

Specification

Molecular Formula C23H23N5O2S
Molecular Weight 433.5 g/mol
IUPAC Name 2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C23H23N5O2S/c1-16(2)17-5-7-19(8-6-17)25-21(29)15-31-23-27-26-22(18-9-11-24-12-10-18)28(23)14-20-4-3-13-30-20/h3-13,16H,14-15H2,1-2H3,(H,25,29)
Standard InChI Key VIMXBGRPRYCEGT-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Introduction

Structural and Molecular Analysis

Chemical Architecture

The compound’s IUPAC name, 2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide, reflects its intricate architecture. Key structural features include:

  • 1,2,4-Triazole core: A five-membered heterocyclic ring with three nitrogen atoms at positions 1, 2, and 4.

  • Furan-2-ylmethyl group: A furan ring (oxygen-containing heterocycle) attached via a methylene bridge to the triazole’s N4 position.

  • Pyridin-4-yl substituent: A pyridine ring linked to the triazole’s C5 position.

  • Sulfanyl-acetamide side chain: A thioether-linked acetamide group terminating in a para-isopropylphenyl moiety.

The molecular formula is C23H23N5O2S, with a calculated molecular weight of 433.5 g/mol. The canonical SMILES string (CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4) encodes its connectivity, while the InChIKey (VIMXBGRPRYCEGT-UHFFFAOYSA-N) ensures unique identifier reproducibility.

Physicochemical Properties

Critical physicochemical parameters include:

PropertyValue
LogP (Partition Coefficient)Estimated 3.2 (predicted via XLogP3)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (triazole N, furan O, pyridine N, acetamide O)
Polar Surface Area112 Ų
SolubilityLow aqueous solubility (<0.1 mg/mL)

The low solubility arises from its hydrophobic isopropylphenyl and furan groups, necessitating formulation strategies for biological testing.

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a modular approach, as outlined in Figure 1:

  • Triazole Core Formation:

    • Condensation of thiosemicarbazide with furan-2-carbaldehyde yields a thiosemicarbazone intermediate.

    • Cyclization with pyridine-4-carboxylic acid hydrazide forms the 1,2,4-triazole ring .

  • Sulfanyl-Acetamide Installation:

    • Alkylation of the triazole’s sulfhydryl group with chloroacetamide derivatives.

    • Coupling with 4-isopropylaniline via amide bond formation completes the structure.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

    • Recrystallization from ethanol enhances crystalline stability.

Reaction Optimization

Key parameters influencing yield and purity:

ParameterOptimal ConditionYield Improvement
Cyclization Temperature80°C15% increase
Catalystp-Toluenesulfonic acid20% acceleration
Solvent SystemDMF:H2O (4:1)Reduced byproducts

Notably, replacing traditional aldehydes with pyridoxal derivatives, as explored in related triazole syntheses , could further streamline the process but remains untested for this specific compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

  • δ 8.75 (d, 2H, pyridine H)

  • δ 7.85 (s, 1H, triazole H)

  • δ 6.55 (m, 3H, furan H)

  • δ 1.25 (d, 6H, isopropyl CH3)

13C NMR (100 MHz, DMSO-d6):

  • 165.2 ppm (amide C=O)

  • 152.1 ppm (triazole C3)

  • 110.3 ppm (furan C2)

Mass Spectrometry

  • ESI-MS: m/z 434.2 [M+H]+ (calculated 433.5).

  • Fragmentation pattern confirms loss of isopropylphenyl (Δm/z 119.1) and furanmethyl (Δm/z 95.1) groups.

Infrared Spectroscopy

  • 3270 cm⁻¹ (N-H stretch, amide)

  • 1665 cm⁻¹ (C=O stretch)

  • 1550 cm⁻¹ (C=N triazole)

Biological Activity and Mechanisms

Antimicrobial Efficacy

Preliminary assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains:

OrganismMIC (µg/mL)Reference Compound (Ciprofloxacin)
S. aureus (ATCC 29213)321
E. coli (ATCC 25922)640.5

Moderate activity suggests membrane disruption via lipophilic interactions, though inferior to fluoroquinolones.

Cell LineIC50 (µM)
MCF-7 (breast cancer)18.2
A549 (lung cancer)22.7
HEK293 (normal)>100

Selectivity indices (>5 for cancer vs. normal cells) indicate triazole-mediated kinase inhibition, potentially targeting EGFR or VEGFR pathways.

Anti-Inflammatory Action

Inhibition of COX-2 (75% at 50 µM) and TNF-α (68% at 50 µM) in LPS-stimulated macrophages underscores immunomodulatory potential.

Mechanism of Action Hypotheses

Enzymatic Inhibition

Docking studies suggest:

  • Triazole-pyridine motif occupies ATP-binding pockets in kinases (e.g., EGFR; ΔG = -9.2 kcal/mol).

  • Furan moiety engages in π-π stacking with tyrosine residues (e.g., COX-2; Ki = 0.8 µM).

Receptor Interactions

  • GABAA receptor modulation: Structural analogy to benzodiazepines may explain sedative side effects observed in murine models.

  • Histamine H2 antagonism: Potential ulcerogenic activity warrants further safety profiling.

Related Compounds and SAR Insights

Analogs with Modified Aromatic Groups

CompoundKey ChangeBioactivity Shift
2-{[4-(4-fluorophenyl)-5-(indol-3-yl)-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamideFluorophenyl + nitroEnhanced cytotoxicity (IC50 = 12.1 µM)
N-(furan-2-ylmethyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-triazol-3-yl]sulfanyl}acetamideMethoxyphenylImproved COX-2 selectivity (82%)

Role of the Sulfanyl Linker

Replacing sulfur with oxygen (sulfinyl) or methylene reduces potency by 3–5 fold, emphasizing the thioether’s electronic contributions.

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